6-Hydroxy-3-oxo-1,2-benzisoxazolin

Overview

Description

Synthesis Analysis

The synthesis of 1,2-benzisoxazoles, which includes 6-Hydroxy-3-oxo-1,2-benzisoxazolin, often involves the cyclization of aldehyde or ketone oxime derivatives containing a 2-hydroxyphenyl fragment . Another method involves synthesizing 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives .Molecular Structure Analysis

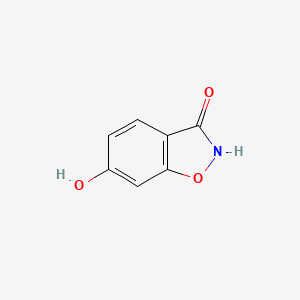

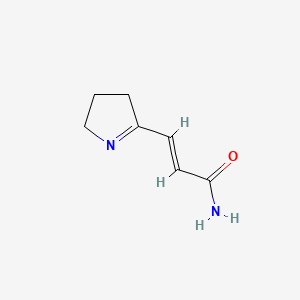

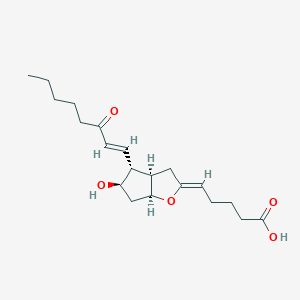

The molecular structure of 6-Hydroxy-3-oxo-1,2-benzisoxazolin consists of seven carbon atoms, five hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is 151.12 g/mol.Chemical Reactions Analysis

Oxazoline, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone, is an important part of many oxazoline-based ring structures, including 6-Hydroxy-3-oxo-1,2-benzisoxazolin . The synthesis of oxazolines often involves a nucleophilic attack and an intramolecular cyclization .Scientific Research Applications

Antibiotic Development

3,6-Dihydroxyindoxazene: has been identified as an antibiotic compound active against Gram-negative bacteria . It was discovered in the cultured broth of Chromobacterium violaceum , a bacterium isolated from soil samples in Japan. This compound exhibits potential as a new class of antibiotics, particularly for treating infections caused by drug-resistant bacteria.

Synthetic Organic Chemistry

The benzoxazole core of 6-Hydroxy-3-oxo-1,2-benzisoxazolin is a significant structure in synthetic organic chemistry . It serves as a starting material for various synthetic pathways, leading to compounds with diverse biological activities, such as antimicrobial, antifungal, anticancer, and antioxidant properties.

Diuretic Pharmaceuticals

Studies have explored the diuretic activity of compounds structurally related to 6-Hydroxy-3-oxo-1,2-benzisoxazolin . These studies aim to understand the structure-activity relationship and develop new diuretic drugs that can be used to treat conditions like hypertension and edema.

Pharmacological Research

3,6-Dihydroxyindoxazene: and related compounds have been reviewed for their pharmacological significance . They have shown selective activity against Gram-negative bacteria and are considered for further development into drugs that could enhance immune responses or act as potentiators for other antibiotics.

Industrial Applications

The biotechnological potential of Chromobacterium violaceum metabolites, including 3,6-dihydroxyindoxazene , extends to industrial applications . These compounds could be used in the production of natural dyes, as well as in the development of bioactive materials with specific antimicrobial properties.

Green Chemistry

The synthesis of benzoxazole derivatives, including 6-Hydroxy-3-oxo-1,2-benzisoxazolin , often employs green chemistry principles . This involves using environmentally benign catalysts and sustainable methods, reducing the ecological impact of chemical manufacturing.

Drug Discovery and Design

The benzoxazole motif of 6-Hydroxy-3-oxo-1,2-benzisoxazolin is extensively utilized in drug discovery and design . Its ability to bind with various biological targets makes it a valuable scaffold for developing new therapeutic agents.

Analytical Chemistry

6-Hydroxy-3-oxo-1,2-benzisoxazolin: can be used as a precursor in analytical chemistry for the synthesis of complex molecules . Its reactivity and stability under different conditions make it suitable for creating standards and reagents in analytical assays.

Mechanism of Action

Target of Action

The primary targets of 6-Hydroxy-3-oxo-1,2-benzisoxazolin, also known as 3,6-dihydroxyindoxazene, are Gram-negative bacteria . This compound is part of a group of antibiotics produced by Chromobacterium violaceum , a bacterium that inhabits soil and water and is widely found in the tropical and subtropical regions of the world .

Mode of Action

The mode of action of 6-Hydroxy-3-oxo-1,2-benzisoxazolin involves the formation of oximes . In these reactions, the nitrogen acts as the nucleophile instead of the oxygen . The oxygen does act as a nucleophile in competition with nitrogen, but it’s a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by 6-Hydroxy-3-oxo-1,2-benzisoxazolin involve the cyclization of aldehyde or ketone oxime derivatives containing a 2-hydroxyphenyl fragment. This process is part of the synthesis of 1,2-benzisoxazoles.

Result of Action

The result of the action of 6-Hydroxy-3-oxo-1,2-benzisoxazolin is the inhibition of Gram-negative bacteria . This compound is part of a group of antibiotics produced by Chromobacterium violaceum , which are active against amoebae, trypanosomes, and Gram-positive and Gram-negative bacteria .

Action Environment

The action of 6-Hydroxy-3-oxo-1,2-benzisoxazolin is influenced by environmental factors. The production of this antibiotic is controlled by a quorum sensing system . This is a cell-to-cell communication system used by bacteria to control gene expression by signal molecules where the bacteria are able to produce an antibiotic after reaching a certain level of cell-population density or quorum level . This suggests that the action, efficacy, and stability of 6-Hydroxy-3-oxo-1,2-benzisoxazolin could be influenced by the density of the bacterial population in its environment.

properties

IUPAC Name |

6-hydroxy-1,2-benzoxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-4-1-2-5-6(3-4)11-8-7(5)10/h1-3,9H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVWKKOEZYADMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)ONC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235348 | |

| Record name | 6-Hydroxy-3-oxo-1,2-benzisoxazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86004-57-1 | |

| Record name | 6-Hydroxy-3-oxo-1,2-benzisoxazolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086004571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-oxo-1,2-benzisoxazolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-2,3-dihydro-1,2-benzoxazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the production of 3,6-dihydroxyindoxazene by Chromobacterium violaceum compare to its other metabolites?

A2: Chromobacterium violaceum is known to produce a range of bioactive compounds, including the well-studied violacein. [] While violacein has broader antibacterial activity, affecting both Gram-positive and Gram-negative bacteria, 3,6-dihydroxyindoxazene's selectivity for Gram-negative bacteria presents a distinct advantage. This difference highlights the diverse metabolic capabilities of C. violaceum and its potential as a source of novel antimicrobial agents. Further investigation into the specific pathways involved in the biosynthesis of these compounds could provide valuable insights for drug discovery efforts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)

![5,6-dichloro-1H-imidazo[4,5-b]pyrazine-2-carboxylic acid](/img/structure/B1230862.png)

![[(3S,4aR,6aR,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1230865.png)

![(NE)-N-[1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B1230872.png)

![(2R)-4-[(2S)-9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1230873.png)